molecular formula C18H19N7O3S B11071062 (1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

(1R,2R,5S)-2-{4-ethyl-3-[(5-phenyl-2H-tetrazol-2-yl)methyl]-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}-6,8-dioxabicyclo[3.2.1]octan-4-one (non-preferred name)

Cat. No.: B11071062
M. Wt: 413.5 g/mol
InChI Key: YNUJFARSOSVFDY-IFIJOSMWSA-N
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Description

The compound (1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps include:

    Formation of the bicyclic core: This can be achieved through a Diels-Alder reaction, followed by functional group modifications.

    Introduction of the triazole and tetrazole rings: These heterocyclic rings can be introduced through cycloaddition reactions involving azides and nitriles.

    Final functionalization:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for key steps, as well as the development of efficient purification methods to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The thiocarbonyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The triazole and tetrazole rings can be reduced to their corresponding amines.

    Substitution: The ethyl and phenyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.

Scientific Research Applications

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.

    Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or mechanical properties.

    Chemical Biology: It can be used as a probe to study biological processes, particularly those involving sulfur-containing compounds or heterocyclic rings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would depend on the specific disease or biological process being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (1R,2R,5S)-2-{4-ETHYL-3-[(5-PHENYL-2H-1,2,3,4-TETRAAZOL-2-YL)METHYL]-5-THIOXO-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-1-YL}-6,8-DIOXABICYCLO[3.2.1]OCTAN-4-ONE lies in its combination of a bicyclic core with multiple heterocyclic rings and functional groups. This makes it a versatile scaffold for the development of new compounds with diverse biological and chemical properties.

Properties

Molecular Formula

C18H19N7O3S

Molecular Weight

413.5 g/mol

IUPAC Name

(1R,2R,5S)-2-[4-ethyl-3-[(5-phenyltetrazol-2-yl)methyl]-5-sulfanylidene-1,2,4-triazol-1-yl]-6,8-dioxabicyclo[3.2.1]octan-4-one

InChI

InChI=1S/C18H19N7O3S/c1-2-23-15(9-24-21-16(19-22-24)11-6-4-3-5-7-11)20-25(18(23)29)12-8-13(26)17-27-10-14(12)28-17/h3-7,12,14,17H,2,8-10H2,1H3/t12-,14+,17+/m1/s1

InChI Key

YNUJFARSOSVFDY-IFIJOSMWSA-N

Isomeric SMILES

CCN1C(=NN(C1=S)[C@@H]2CC(=O)[C@H]3OC[C@@H]2O3)CN4N=C(N=N4)C5=CC=CC=C5

Canonical SMILES

CCN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4N=C(N=N4)C5=CC=CC=C5

Origin of Product

United States

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